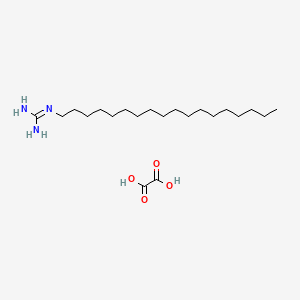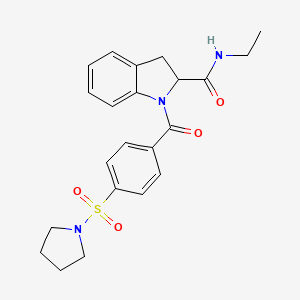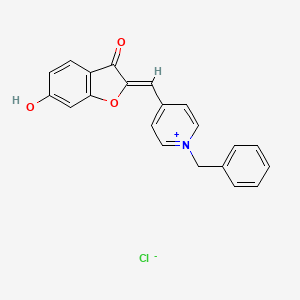
2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate
Descripción general
Descripción
2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of an acrylate group attached to a phenoxyethyl moiety, which is further substituted with a hydroxy-methylpropanoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate typically involves the esterification of 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone with acrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as dimethylaminopyridine (DMAP) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an organic solvent such as dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Polymerization: Initiated by photoinitiators or thermal initiators under UV light or heat.
Esterification: Catalyzed by acids or bases in the presence of dehydrating agents.
Hydrolysis: Conducted in aqueous acidic or basic solutions.
Major Products
Polymers: Used in coatings, adhesives, and biomedical applications.
Esters: Utilized in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biomedical Materials: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Photopolymerization: Acts as a photoinitiator in the production of photoresists and other photopolymerizable materials.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, initiated by photoinitiators or thermal initiators, leading to the formation of polymers with desired mechanical and chemical properties. The hydroxy-methylpropanoyl group enhances the reactivity and compatibility of the compound with various substrates .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl acrylate: Similar in structure but lacks the phenoxy and hydroxy-methylpropanoyl groups.
Phenoxyethyl acrylate: Contains the phenoxyethyl moiety but lacks the hydroxy-methylpropanoyl group.
Uniqueness
2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate is unique due to the presence of both the hydroxy-methylpropanoyl and phenoxyethyl groups, which confer enhanced reactivity and compatibility with various substrates. This makes it particularly valuable in the synthesis of specialized polymers and biomedical materials .
Propiedades
IUPAC Name |
2-[4-(2-hydroxy-2-methylpropanoyl)phenoxy]ethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-4-13(16)20-10-9-19-12-7-5-11(6-8-12)14(17)15(2,3)18/h4-8,18H,1,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJGENPOECTPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OCCOC(=O)C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174265 | |
| Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110430-09-6 | |
| Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110430-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















